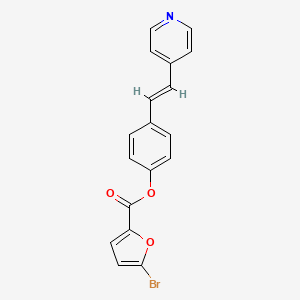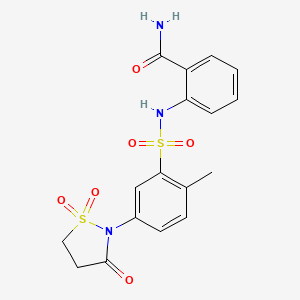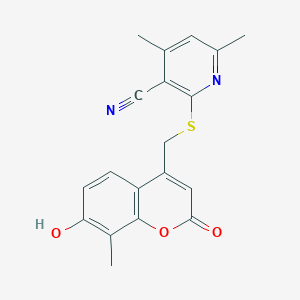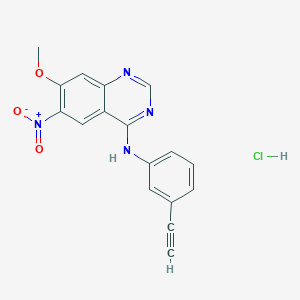![molecular formula C9H7BrN2O B3198342 Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- CAS No. 1011711-60-6](/img/structure/B3198342.png)
Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-
Overview
Description
“Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-” is a chemical compound with the CAS Number: 1011711-60-6 . It has a molecular weight of 239.07 . The compound is also known as “1- {6-bromo-1H-pyrrolo [2,3-b]pyridin-3-yl}ethan-1-one” and is typically stored at 4 degrees Celsius . It appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7BrN2O/c1-5(13)7-4-11-9-6(7)2-3-8(10)12-9/h2-4H,1H3,(H,11,12) . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 239.07 . It appears as a powder and is typically stored at 4 degrees Celsius .Scientific Research Applications
- Anti-HIV-1 Activity : Researchers have explored derivatives of 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone for their potential as anti-HIV agents . These compounds could serve as lead structures for developing new antiviral drugs.
- FGFR Inhibition : 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, have been investigated as potent FGFR (fibroblast growth factor receptor) inhibitors . FGFRs play a crucial role in cancer cell proliferation and angiogenesis, making them attractive targets for cancer therapy.
- Indole Derivatives : Some indole derivatives, including 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, have demonstrated antimicrobial potential . These compounds could be explored further for their antibacterial or antifungal properties.
- Molecular Docking Studies : Researchers have performed molecular docking studies to understand the binding interactions of this compound with specific protein targets, such as HIV-1 enzymes . Such studies provide insights into its potential mechanisms of action.
Medicinal Chemistry and Drug Development
Cancer Research
Antimicrobial Properties
Chemical Biology
Mechanism of Action
Target of Action
The primary targets of Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, also known as 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs affects several biochemical pathways. Physiologically, the FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound results in the disruption of these pathways, specifically the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The inhibition of FGFRs by this compound has several molecular and cellular effects. In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
properties
IUPAC Name |
1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5(13)7-4-11-9-6(7)2-3-8(10)12-9/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHRQVRNFDDZPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(3,4-Diethoxyphenyl)ethyl][(4-chlorophenyl)methyl]amine](/img/structure/B3198270.png)
![1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3198277.png)
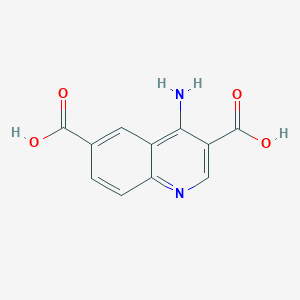
![sodium 2-{[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B3198295.png)
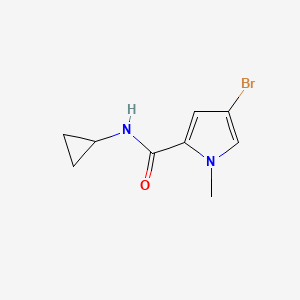

![N-(5-methyl-4-(4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3198311.png)
![2-(3-ethylphenoxy)-N-(5-methyl-4-(4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)acetamide](/img/structure/B3198317.png)
![2-(2,3-dimethylphenoxy)-N-(4-(4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)acetamide](/img/structure/B3198322.png)
